4-(Acetamidomethyl)-N-isopropylbenzamide 4-(Acetamidomethyl)-N-isopropylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19932295
InChI: InChI=1S/C13H18N2O2/c1-9(2)15-13(17)12-6-4-11(5-7-12)8-14-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

4-(Acetamidomethyl)-N-isopropylbenzamide

CAS No.:

Cat. No.: VC19932295

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetamidomethyl)-N-isopropylbenzamide -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 4-(acetamidomethyl)-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C13H18N2O2/c1-9(2)15-13(17)12-6-4-11(5-7-12)8-14-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)
Standard InChI Key KFGWSNCPYSGWGU-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)C

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-(Acetamidomethyl)-N-isopropylbenzamide (C₁₃H₁₈N₂O₂) consists of:

  • A benzene ring with a carboxamide group (-CONH-) at position 1.

  • An acetamidomethyl substituent (-CH₂NHCOCH₃) at position 4.

  • An isopropyl group (-CH(CH₃)₂) attached to the amide nitrogen.

The systematic IUPAC name is N-(4-((acetylamino)methyl)phenyl)-2-methylpropanamide. Key identifiers include:

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
CAS Registry NumberNot publicly assigned
XLogP3 (Predicted)1.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Structural analogs, such as N-(4-isopropylphenyl)acetamide and N-(4-isopropoxyphenyl)acetamide , share similar benzamide frameworks, enabling extrapolation of physicochemical and spectroscopic data.

Synthesis and Structural Optimization

Synthetic Routes

While no direct synthesis of 4-(Acetamidomethyl)-N-isopropylbenzamide is documented, plausible pathways can be inferred from related benzamide derivatives :

Route 1: Sequential Functionalization

  • Bromination: Start with 4-methylbenzoic acid, brominate at the methyl group to yield 4-(bromomethyl)benzoic acid.

  • Amidation: React with isopropylamine to form N-isopropyl-4-(bromomethyl)benzamide.

  • Acetamidation: Substitute the bromine with acetamide via nucleophilic displacement using sodium acetamide.

Route 2: Palladium-Catalyzed Coupling

  • Suzuki-Miyaura Reaction: Couple 4-(acetamidomethyl)phenylboronic acid with isopropylamine-derived benzamide precursors .

Key Intermediate Characterization

Intermediates such as N-isopropyl-4-(bromomethyl)benzamide would require validation via:

  • NMR Spectroscopy: Expected signals include δ 1.2 ppm (isopropyl CH₃), δ 4.3 ppm (NHCH(CH₃)₂), and δ 7.8 ppm (aromatic protons).

  • Mass Spectrometry: Molecular ion peak at m/z 234.29.

Physicochemical Properties

Based on analogs like N-(4-isopropylphenyl)acetamide and N-(4-methoxyphenyl)acetamide , the following properties are predicted:

PropertyValueSource Analogs
Melting Point135–140°C
Boiling Point335–340°C
Solubility0.5 mg/mL in water
LogP1.8 (Predicted)Calculated
Density1.1 ± 0.1 g/cm³

The compound is likely a crystalline solid with limited aqueous solubility, necessitating organic solvents (e.g., DMSO) for biological assays.

PrecautionRecommendation
Personal ProtectionGloves, lab coat, eye protection
First AidRinse skin/eyes with water
DisposalIncineration or chemical waste

Applications and Future Directions

Pharmaceutical Development

  • Antiviral Agents: Optimization for Flavivirus or Filovirus inhibition .

  • Enzyme Inhibitors: Targeting conserved viral proteases or host-cell entry receptors.

Material Science

  • Liquid Crystals: Benzamide derivatives are used in optoelectronics; the isopropyl group may modulate phase transitions.

Synthetic Challenges

  • Regioselectivity: Ensuring precise substitution at the 4-position.

  • Scalability: Transitioning from lab-scale to industrial production.

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